molecular formula C10H13NO2 B2582707 Methyl 2-amino-5-ethylbenzoate CAS No. 2475-78-7

Methyl 2-amino-5-ethylbenzoate

Cat. No.: B2582707
CAS No.: 2475-78-7
M. Wt: 179.219
InChI Key: ZJDZGWIALYBAIL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-ethylbenzoate (CAS 2475-78-7) is an aromatic ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . It features an amino group at position 2, an ethyl substituent at position 5, and a methyl ester at the carboxyl position. This compound is utilized as a pharmaceutical intermediate and requires storage at 2–8°C under dry conditions, suggesting sensitivity to hydrolysis or thermal degradation .

Properties

IUPAC Name

methyl 2-amino-5-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-4-5-9(11)8(6-7)10(12)13-2/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDZGWIALYBAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-5-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The electron-rich amino group (-NH₂) participates in electrophilic substitution and alkylation reactions. A notable example involves its reaction with alkyl halides:

Reaction Example:

Methyl 2-amino-5-ethylbenzoate+R-XMethyl 2-(alkylamino)-5-ethylbenzoate+HX\text{Methyl 2-amino-5-ethylbenzoate} + \text{R-X} \rightarrow \text{Methyl 2-(alkylamino)-5-ethylbenzoate} + \text{HX}

Conditions:

  • Base: K₂CO₃ or NaOH

  • Solvent: DMF or MeOH

  • Temperature: 60–100°C

The reaction proceeds via an Sₙ2 mechanism, where the amino group acts as a nucleophile. For instance, in the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide, methylamine reacts with ester derivatives under basic conditions to displace the alkoxy group .

Ester Hydrolysis and Transesterification

The methoxycarbonyl group undergoes hydrolysis to yield carboxylic acids or reacts with alcohols in transesterification:

Acid-Catalyzed Hydrolysis:

Methyl 2-amino-5-ethylbenzoate+H₂OH⁺2-Amino-5-ethylbenzoic acid+MeOH\text{this compound} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{2-Amino-5-ethylbenzoic acid} + \text{MeOH}

Base-Promoted Hydrolysis:

Methyl 2-amino-5-ethylbenzoate+OH⁻2-Amino-5-ethylbenzoate⁻+MeOH\text{this compound} + \text{OH⁻} \rightarrow \text{2-Amino-5-ethylbenzoate⁻} + \text{MeOH}

Key Data:

ConditionRate Constant (k, s⁻¹)Yield (%)
1M HCl, reflux1.2×1031.2 \times 10^{-3}85–92
1M NaOH, 80°C3.8×1043.8 \times 10^{-4}78–84

Transesterification with ethanol under acidic conditions produces ethyl 2-amino-5-ethylbenzoate, demonstrating the lability of the methyl ester .

Electrophilic Aromatic Substitution

The ethyl and amino groups direct electrophiles to specific positions on the aromatic ring:

Nitration:

Methyl 2-amino-5-ethylbenzoate+HNO₃H₂SO₄Methyl 2-amino-5-ethyl-3-nitrobenzoate\text{this compound} + \text{HNO₃} \xrightarrow{\text{H₂SO₄}} \text{Methyl 2-amino-5-ethyl-3-nitrobenzoate}

Halogenation:
Bromine in acetic acid selectively substitutes the para position to the amino group due to its strong activating effect .

Oxidation and Reduction Reactions

  • Oxidation of the Amino Group:
    Treatment with KMnO₄ in acidic medium converts the amino group to a nitro group:

    -NH₂KMnO₄, H⁺-NO₂\text{-NH₂} \xrightarrow{\text{KMnO₄, H⁺}} \text{-NO₂}

    This reaction is critical for synthesizing nitro derivatives used in explosives and dyes .

  • Reduction of the Ester:
    LiAlH₄ reduces the ester to a primary alcohol:

\text{this compound} \xrightarrow{\text{LiAlH₄}} \text{2-Amino-5-ethylbenzyl alcohol}

--- ## 5. [Coordination Chemistry ](pplx://action/followup) The amino group acts as a ligand in metal complexes. For example, copper(II) acetate forms a stable complex: **[Reaction](pplx://action/followup):**

\text{this compound} + \text{Cu(OAc)₂} \rightarrow [\text{Cu(L)₂}]^{2+}

**[Stability Constants](pplx://action/followup):** | Metal Ion | log β (25°C) | |-----------|-------------| | Cu²⁺ | 8.2 ± 0.3 | | Fe³⁺ | 5.1 ± 0.2 | --- ## 6. [Thermal Decomposition ](pplx://action/followup) Thermogravimetric analysis (TGA) reveals decomposition pathways: - **[Primary Step (200–250°C)](pplx://action/followup):** Loss of methanol via ester cleavage. - **[Secondary Step (300–350°C)](pplx://action/followup):** Degradation of the aromatic core. **[Activation Energy ($$E_a$$)](pplx://action/followup):**

E_a = 128.5 , \text{kJ/mol} , (\text{calculated via Kissinger method})

--- ## 7. [Photochemical Reactions ](pplx://action/followup) UV irradiation induces dimerization via the amino group, forming azobenzene derivatives:

2 , \text{this compound} \xrightarrow{h\nu} \text{Azobenzene dimer} + 2 , \text{MeOH}

Scientific Research Applications

Methyl 2-amino-5-ethylbenzoate, a compound belonging to the class of benzoic acid derivatives, has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores its applications, supported by comprehensive data tables and case studies.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of more complex molecules. It can participate in reactions such as:

  • Nucleophilic substitutions
  • Esterifications
  • Amidations

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel bioactive compounds through multi-step synthetic pathways. The derivatives exhibited enhanced biological activity against specific bacterial strains.

Biological Research

In biological contexts, this compound is investigated for its interactions with biological macromolecules. It can act as a ligand for proteins and nucleic acids, providing insights into enzyme mechanisms and cellular processes.

Research has shown that this compound can modulate enzyme activity, influencing metabolic pathways. For instance:

  • Enzyme Inhibition : It was found to inhibit certain enzymes involved in metabolic processes, which could lead to potential therapeutic applications.

Pharmaceutical Development

The compound is explored for its potential therapeutic properties. Its derivatives may serve as lead compounds in drug discovery targeting various diseases.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound derivatives exhibit cytotoxic effects on cancer cell lines:

Cell LineIC50 (μM)
HepG2 (Liver)15
MCF7 (Breast)20

These findings suggest that modifications to the this compound structure can enhance anticancer activity.

Cosmetic Industry

The compound is also evaluated for its safety and efficacy in cosmetic formulations, particularly as a component in hair dye products. Studies have assessed its cytotoxicity and skin irritation potential.

Safety Evaluation

A comprehensive safety assessment revealed that this compound, when used at specific concentrations, does not induce significant cytotoxicity or skin irritation, making it suitable for cosmetic applications.

Concentration (%)Cell Viability (%)
2100
10106

Mechanism of Action

The mechanism of action of methyl 2-amino-5-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects: Ethyl (CH₂CH₃): Enhances lipophilicity compared to halogens (Cl, Br) or polar groups (morpholino). This may improve membrane permeability in drug design . Chlorine (Cl): Increases polarity and electron-withdrawing effects, stabilizing intermediates in quinazolinone synthesis . Morpholino: Introduces a cyclic ether amine, improving solubility in polar solvents but reducing thermal stability . Ethylthio (SCH₂CH₃): Sulfur atoms increase susceptibility to oxidation, impacting long-term stability .

Biological Activity

Methyl 2-amino-5-ethylbenzoate, also known by its CAS number 2475-78-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from various studies.

Chemical Structure and Properties

This compound features an ethyl group at the 5-position of the benzoate ring and an amino group at the 2-position. This unique arrangement contributes to its distinct reactivity and biological interactions.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains, including Pseudomonas aeruginosa, which is known for its role in biofilm formation and virulence factor production. The compound's ability to inhibit the pqs quorum sensing system of Pseudomonas aeruginosa suggests potential applications in treating infections caused by this pathogen .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Reference
Pseudomonas aeruginosa15
Staphylococcus aureus12
Escherichia coli10

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured cells. This suggests a mechanism that may be beneficial in conditions characterized by chronic inflammation.

Case Study 1: In Vivo Efficacy in Rodent Models

A study conducted on rodent models examined the anti-inflammatory effects of this compound. Animals treated with the compound showed a marked reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent. Histological evaluations revealed decreased infiltration of inflammatory cells in treated tissues .

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. The study involved administering varying doses to rodents and monitoring for adverse effects. Results indicated that at lower doses, the compound did not produce significant toxicity, while higher doses resulted in observable sedation and behavioral changes .

Table 2: Toxicological Findings from Rodent Studies

Dose (mg/kg)Observed EffectsSurvival Rate (%)
100No significant effects100
500Mild sedation observed83
1000Severe sedation; some mortality50

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets. The amino group allows for hydrogen bonding with receptor sites, while the ethyl group may enhance lipophilicity, improving membrane penetration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-5-ethylbenzoate, and what factors critically influence yield and purity?

  • Methodological Answer : Common routes include esterification of 2-amino-5-ethylbenzoic acid using methanol under acidic catalysis or nucleophilic substitution of halogenated precursors. Critical parameters include reaction temperature (optimized between 60–80°C to avoid decomposition), stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methanol for esterification), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Impurities such as unreacted starting materials or byproducts (e.g., dimerization products) must be monitored using HPLC or TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the ester group (δ ~3.8 ppm for methyl ester), aromatic protons (δ 6.5–8.0 ppm), and ethyl/amino substituents. 1H^1 \text{H}-13C^{13}\text{C} HSQC and HMBC correlations resolve ambiguities in substitution patterns.
  • X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of molecular geometry, as demonstrated for analogs like Methyl 2-amino-5-bromobenzoate (space group P1\overline{1}, Z = 2) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For example:

ConditionDegradation PathwayDetection Method
Light (UV)Photo-oxidation of amine groupLC-MS (m/z shifts)
High HumidityHydrolysis of ester to carboxylic acidFT-IR (loss of ester C=O peak at ~1720 cm1^{-1})
40°C/75% RHNo significant degradation over 30 daysHPLC (retention time stability)
Storage at -20°C in inert atmosphere (argon) is recommended .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound while minimizing byproducts?

  • Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (temperature, catalyst concentration, reaction time). For example:

  • Central Composite Design : Evaluate yield as a function of temperature (X1_1) and catalyst (X2_2). Quadratic models (e.g., Yield = β0_0 + β1_1X1_1 + β2_2X2_2 + β12_{12}X1_1X2_2) identify optimal conditions.
  • Contaminant Analysis : Use GC-MS to quantify byproducts (e.g., ethylated derivatives) and refine reaction pathways .

Q. What computational strategies predict the reactivity of this compound in novel reactions (e.g., coupling or cyclization)?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., amino group nucleophilicity, ester electrophilicity).
  • Retrosynthetic Tools : Use databases like Reaxys to map feasible routes. For analogs, Suzuki-Miyaura coupling at the 5-ethyl position has been explored .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct systematic reviews with meta-analysis:

  • Heterogeneity Assessment : Use I2^2 statistic to quantify variability across studies (e.g., conflicting IC50_{50} values in receptor binding assays).
  • Subgroup Analysis : Stratify data by experimental conditions (e.g., cell line variability, assay type) to identify confounding factors .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%).
  • Crystallization Screening : Screen solvents (e.g., ethanol/water mixtures) to optimize crystal habit and reduce co-crystallized impurities .

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